molecular formula C15H19ClO3Si B145448 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one CAS No. 129119-77-3

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one

Cat. No. B145448
M. Wt: 310.85 g/mol
InChI Key: KYVMSLGJGOLZRF-UHFFFAOYSA-N
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Description

The compound of interest, 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one, is a derivative of the chromen-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the chromen-2-one core structure is a common feature in the discussed research, indicating its significance in the development of pharmaceutical agents and analytical reagents.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves various condensation reactions, as seen in the synthesis of fluorescent probes and potential antipsychotic compounds . For instance, Pechmann condensation is a method used to synthesize 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, which could be analogous to the synthesis of the compound . Additionally, the synthesis of complex heterocyclic systems linked to the chromen-2-one moiety, as described in the utility of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, showcases the versatility of chromen-2-one derivatives in constructing novel compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by X-ray diffraction, revealing details such as crystal system, space group, and lattice parameters . For example, the crystal structure of 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one was determined to be in the monoclinic system with specific cell constants . These structural analyses are crucial for understanding the molecular interactions and stability of the compounds.

Chemical Reactions Analysis

Chromen-2-one derivatives undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, to form a wide range of products with different functional groups . The formation of highly fluorescent derivatives through nucleophilic substitution of a chloro atom, as seen in 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, is an example of the reactivity of these compounds . Additionally, the construction of heterocyclic systems linked to the chromen-2-one core demonstrates the compound's utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as fluorescence, thermal stability, and solvatochromic behavior, are investigated using various spectroscopic and computational techniques . The fluorescent properties of these compounds are of particular interest, with studies showing changes in fluorescence quantum yield with solvent polarity . Computational methods, including density functional theory (DFT) and Hartree–Fock (HF) calculations, provide insights into the molecular geometry, vibrational frequencies, and electronic properties of these compounds .

Scientific Research Applications

Synthetic Protocols and Chemical Properties

  • Synthetic Methods : The compound is closely related to chromen-2-one derivatives, which are synthesized through various chemical reactions, including Suzuki coupling, radical-mediated cyclization, and reactions with Michael acceptors. These methods are crucial for developing compounds with potential pharmacological properties (Mazimba, 2016; Mazimba, 2016).

Potential Pharmacological and Antioxidant Activities

  • Antioxidant Properties : Chromones and their derivatives, similar to the specified compound, show significant antioxidant properties, which can neutralize active oxygen and free radicals, potentially inhibiting cell impairment and diseases. This activity is primarily attributed to the structural features of chromones, such as the double bond and carbonyl group (Yadav et al., 2014).

  • Chemistry and Antioxidant Activity of Coumarins : The 2H-chromen-2-one core of coumarins, closely related to the chemical , contributes to various biological activities through its ability to establish multiple interactions and its role in antioxidant mechanisms. The structure allows for radical delocalization, enhancing antioxidant capabilities by acting as free radical scavengers (Torres et al., 2014).

Environmental and Material Science Applications

  • Cleaner Production Processes : Research on chromium-based compounds, while not directly related, emphasizes the importance of understanding chemical processes and environmental impacts, potentially informing safer synthesis and application methods for a wide range of compounds, including those related to "7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one" (Panda et al., 2016).

Safety And Hazards

The safety data sheet for this compound suggests that it should be handled with care . Specific safety measures or hazards are not mentioned in the available resources.

properties

IUPAC Name

7-[3-[chloro(dimethyl)silyl]propoxy]-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3Si/c1-11-9-15(17)19-14-10-12(5-6-13(11)14)18-7-4-8-20(2,3)16/h5-6,9-10H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVMSLGJGOLZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one

Synthesis routes and methods I

Procedure details

A 1 L 3-necked flask fitted with condenser, thermometer and addition funnel was charged with 87 g (0.4 mol) of the allyl ether of methylumbelliferone formed by Step 1 and 200 ml toluene. While stirring the contents, 15 ml dimethylchlorosilane and 0.5 ml H2PtCl6 were added. With warming of the reaction mixture by an IR lamp, the reaction initiated at 70 degrees C. and quickly rose to 105 degrees C. with reflux. The addition of 40 additional grams of dimethylchlorosilane (0.5 mol total) was adjusted to produce gentle reflux (30 minutes), followed by stirring at 110 degrees C. for 1 hour. The reaction mixture was cooled to room temperature, and the toluene was removed under reduced pressure. The last traces of solvent were removed under high vacuum. The residue (120 g) was dissolved in 1200 ml of acetonitrile for storage and handling. The substitution of DMSO for THF as the solvent in Step 1 eliminated the need for pressure in Step 2 and made the second step generally run cleaner.
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87 g
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200 mL
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15 mL
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H2PtCl6
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0.5 mL
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40
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0.5 mol
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Synthesis routes and methods II

Procedure details

A glass pressure bottle was charged with 21.6 g of the allyl ether of 4-methylumbelliferone, 11 mls of dimethylmonochlorosilane, 25 mls of toluene and 0.1 cc of a 0.1M H2PtCl6 solution in tetrahydrofuran. The mixture was heated to 140 degrees C. at 40 psi for 15 hours. Toluene was removed by rotary evaporation. The title product was recovered in a yield of 27 g at greater than 70% purity as determined by proton NMR. A broad UV absorption spectrum was observed with maxima at 319.5, 281, 248 and 223 nanometers (nm). The extinction coefficient at 319.5 was greater than 20,000. Fluorescence spectra obtained after excitation at 384 nm gave maxima at 390 (v.s.), 421, 521, and 585 nm.
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21.6 g
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11 mL
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25 mL
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H2PtCl6
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